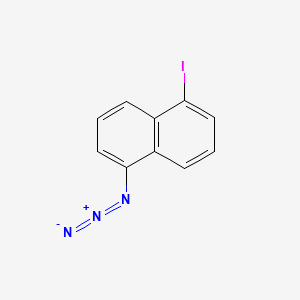

1-Azido-5-iodo-naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, extended π-conjugated molecules with naphthalene units can be synthesized through palladium-catalyzed reactions between protected iodinated naphthyl compounds and ethynyl derivatives, followed by catalytic oxidative dimerization to yield conjugated butadiyne derivatives (J. Rodríguez & J. Tejedor, 2002).

Molecular Structure Analysis

Structural characterization is crucial for understanding the molecular geometry and electronic properties of synthesized compounds. X-ray diffraction analysis, for example, has revealed centrosymmetric dimer associations and anti conformations around triple bonds in synthesized naphthalene derivatives, which are indicative of the molecules' potential for forming stable and extended π-conjugated systems (J. Rodríguez & J. Tejedor, 2002).

Chemical Reactions and Properties

1-Azido-5-iodo-naphthalene participates in various chemical reactions, such as [2+3] cycloadditions, which are facilitated by its azido group. These reactions are essential for synthesizing heterocyclic compounds and polymers with novel properties. The azido group acts as a versatile functional group that can undergo photolysis or thermal decomposition to generate reactive nitrene species, which can further react to form complex structures (H. Huh, Y. Lee, & Soon W. Lee, 2006).

Aplicaciones Científicas De Investigación

-

Azides in the Synthesis of Various Heterocycles

- Application : Azides are used in the synthesis of various heterocyclic systems. They can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

- Method : The synthetic methods of organic azides are grouped into different categories. The functionality of the azido group in chemical reactions is then explored. This is followed by a major section on the synthetic tools of various heterocycles from the corresponding organic azides .

- Results : The review provides a report on the developed methods describing the synthesis of various heterocycles from organic azides .

-

Photophysical Properties of 1,8-Naphthalimide Derivatives

- Application : 1,8-Naphthalimide derivatives have unique photophysical properties. They can generate semi-stable radical anion species by photo-induced electron transfer from a carboxy group .

- Method : The study investigates the photo-induced colorimetric reaction of N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI), which has a different cationic receptor from MNEI and undergoes the photo-induced colorimetric reaction, and its analogues to clarify the reaction mechanism .

- Results : The study provides evidence suggesting that the colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .

-

Azidation in the Difunctionalization of Olefins

- Application : Azides serve as useful building blocks due to their remarkable reactivity. The development of efficient protocols to synthesize these compounds is of great significance .

- Method : This involves the use of azide reagents in the difunctionalization of olefins .

- Results : The paper reviews the major applications and development of azidation in difunctionalization of olefins using azide reagents .

-

Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues

- Application : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It plays a major role in the field of medicinal chemistry .

- Method : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities are presented .

-

Naphthalenide-Driven Synthesis and Reactivity of Zerovalent Iron Nanoparticles

- Application : Alkali metal naphthalenides, such as lithium and sodium naphthalenide, are used to prepare reactive zerovalent iron nanoparticles .

- Method : The most stable lithium naphthalenide solutions in THF are used to prepare reactive zerovalent iron nanoparticles, 2.3 ± 0.3 nm in size, by reduction of FeCl3 in THF .

- Results : Reactive Fe (0) nanoparticles can be obtained in the liquid phase via lithium naphthalenide-driven reduction and instantaneously reacted to give new compounds without remains of the initial reduction .

-

Electrophilic Iodination of Organic Compounds

- Application : Electrophilic iodination of alkenes is a significant process in organic synthesis .

- Method : This involves the use of iodine in the presence of selected ligands .

- Results : The paper provides insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles .

Propiedades

IUPAC Name |

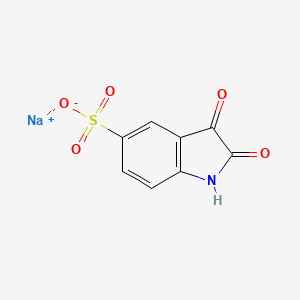

1-azido-5-iodonaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6IN3/c11-9-5-1-4-8-7(9)3-2-6-10(8)13-14-12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSSXGBNBDDPGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980357 |

Source

|

| Record name | 1-Azido-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-5-iodo-naphthalene | |

CAS RN |

63785-44-4 |

Source

|

| Record name | Iodonaphthylazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azido-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)

![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)

![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)

![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)